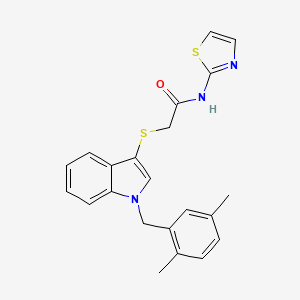

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3OS2/c1-15-7-8-16(2)17(11-15)12-25-13-20(18-5-3-4-6-19(18)25)28-14-21(26)24-22-23-9-10-27-22/h3-11,13H,12,14H2,1-2H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCJXZYIKMQQDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Derivative: The indole derivative can be synthesized by reacting 2,5-dimethylbenzyl chloride with indole in the presence of a base such as potassium carbonate.

Thioether Formation: The indole derivative is then reacted with thiourea to form the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether with 2-bromoacetamide and thiazole in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and indole moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the indole and thiazole rings.

Reduction: Reduced forms of the thioether and acetamide groups.

Substitution: Substituted derivatives with various functional groups attached to the indole or thiazole rings.

Scientific Research Applications

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

Pharmacology: Research is conducted to understand its interaction with biological targets and its pharmacokinetic properties.

Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Biology: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The indole and thiazole moieties are known to interact with various biological targets, potentially affecting signaling pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

- Indole-based analogs: Compounds like 2a–i () share the indole-thioacetamide-thiazole backbone but incorporate oxadiazole rings instead of the dimethylbenzyl group.

- Pyridine/pyrimidinone-based analogs: CD73 inhibitors (e.g., 1c, 2c in ) and CK1 inhibitors (e.g., 17 in ) replace the indole core with pyridine or pyrimidinone rings.

- Coumarin-linked derivatives : Compounds 13 and 14 () feature coumarin moieties linked to thiazole via acetamide bridges. These exhibit α-glucosidase inhibitory activity, highlighting how core heterocycle substitutions dictate therapeutic applications [3].

Substituent Effects

- Electron-donating groups : The 2,5-dimethylbenzyl group on the target compound likely enhances lipophilicity and membrane permeability compared to chloro- or methoxy-substituted analogs (e.g., 14 in with a 4-chlorophenyl group) [4].

- Hydrogen-bonding motifs: Crystal structures of simpler acetamides (e.g., 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide in ) reveal intermolecular N–H⋯N bonds that stabilize packing.

Physicochemical and Crystallographic Properties

- Melting points : The target compound’s melting point is unreported, but analogs range widely (e.g., 216–220°C for coumarin derivatives [3] vs. 489–491 K for dichlorophenyl-thiazole acetamide [8]).

- Solubility : Crystallographic data (–9) suggest that planar aromatic systems (e.g., thiazole) and hydrogen-bonding networks reduce solubility. The dimethylbenzyl group may counter this by increasing lipophilicity [8][9].

- Stability : High purity (98% for 17 in ) and well-defined NMR signals in related compounds indicate stability under synthetic conditions [7].

Biological Activity

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring an indole moiety linked to a thioacetamide group and a thiazole substituent, suggests diverse pharmacological applications, including anti-cancer and anti-inflammatory properties.

Chemical Structure and Properties

The compound's molecular formula is C23H23N3O2S, with a molecular weight of approximately 405.52 g/mol. The structural representation indicates the presence of critical functional groups that may influence its biological activity (see Table 1 for structural details).

| Property | Value |

|---|---|

| Molecular Formula | C23H23N3O2S |

| Molecular Weight | 405.52 g/mol |

| Structural Features | Indole, Thioether, Thiazole |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The indole core is known for its affinity towards enzymes and receptors, potentially inhibiting their activity or modulating their functions. The thioether linkage and thiazole group may enhance binding affinity and specificity, making it a candidate for therapeutic development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including those similar to this compound. For instance:

- Case Study 1 : A derivative exhibited significant cytotoxicity against various cancer cell lines, including TK-10 (renal cancer) and HT-29 (colon cancer) with IC50 values in the low micromolar range .

Antimicrobial Properties

Indole derivatives often show promising antimicrobial activities:

- Case Study 2 : Compounds related to this structure displayed notable antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties:

- Research Findings : In vitro studies demonstrated that the compound can inhibit pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. Key steps include:

- Formation of Indole Core : Utilizing Fischer indole synthesis.

- Thioether Formation : Reacting the indole derivative with thiols.

- Thiazole Substitution : Incorporating thiazole groups through nucleophilic substitution reactions.

Q & A

Q. What strategies improve synthetic yield and scalability?

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.